5-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol
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Overview
Description
5-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol is an organic compound that features a phenol group substituted with a chlorine atom and an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorophenol as the starting material.
Nucleophilic Substitution: The hydroxyl group of 2-chlorophenol undergoes nucleophilic substitution with an appropriate amino alcohol, such as ®-1-amino-3-hydroxypropane, under basic conditions.
Reaction Conditions: The reaction is usually carried out in a polar solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
Oxidation: Formation of 5-((1R)-1-Amino-3-oxopropyl)-2-chlorophenol.
Reduction: Formation of this compound.
Substitution: Formation of 5-((1R)-1-Amino-3-hydroxypropyl)-2-aminophenol or 5-((1R)-1-Amino-3-hydroxypropyl)-2-thiolphenol.
Scientific Research Applications
5-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-((1R)-1-Amino-3-hydroxypropyl)-2-bromophenol: Similar structure but with a bromine atom instead of chlorine.
5-((1R)-1-Amino-3-hydroxypropyl)-2-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
5-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12ClNO2 |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
5-[(1R)-1-amino-3-hydroxypropyl]-2-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c10-7-2-1-6(5-9(7)13)8(11)3-4-12/h1-2,5,8,12-13H,3-4,11H2/t8-/m1/s1 |
InChI Key |
AQNLNWCSBFMVBI-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)O)Cl |
Origin of Product |
United States |
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